Antiflammin P2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Antiflammin P2 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and activators such as hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the SPPS process. This includes optimizing reaction conditions to ensure high yield and purity, followed by purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired peptide .
Chemical Reactions Analysis
Types of Reactions
Antiflammin P2 primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of peptide bonds. Oxidation reactions, particularly involving the methionine residue, can result in the formation of methionine sulfoxide .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or atmospheric oxygen.
Major Products Formed
Hydrolysis: Smaller peptide fragments or individual amino acids.
Oxidation: Methionine sulfoxide and other oxidized derivatives.
Scientific Research Applications
Antiflammin P2 has been explored for various scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and degradation.
Biology: Investigated for its role in modulating inflammatory responses by inhibiting phospholipase A2 activity.
Mechanism of Action
Antiflammin P2 exerts its anti-inflammatory effects by inhibiting the activity of phospholipase A2, an enzyme involved in the release of arachidonic acid from membrane phospholipids. This inhibition reduces the production of pro-inflammatory lipid mediators such as leukotrienes and prostaglandins. The peptide interacts with specific molecular targets, including the formyl-peptide receptor like 1 (FPRL1), to modulate inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Lipocortin I: The parent protein from which Antiflammin P2 is derived.
Uteroglobin: Another protein with anti-inflammatory properties.
N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP): A peptide with immunomodulatory effects.
Uniqueness
This compound is unique due to its specific sequence derived from lipocortin I, which confers its ability to inhibit phospholipase A2 activity. Unlike some other anti-inflammatory peptides, this compound does not exhibit phospholipase A2 inhibitory activity in all assay systems, highlighting its selective mechanism of action .
Properties
Molecular Formula |
C46H77N13O15S |
---|---|
Molecular Weight |
1084.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C46H77N13O15S/c1-22(2)14-29(41(68)56-32(19-36(63)64)44(71)58-33(46(73)74)15-23(3)4)57-45(72)37(24(5)6)59-40(67)27(10-8-9-12-47)52-42(69)30(17-34(49)60)55-39(66)28(11-13-75-7)53-43(70)31(18-35(61)62)54-38(65)26(48)16-25-20-50-21-51-25/h20-24,26-33,37H,8-19,47-48H2,1-7H3,(H2,49,60)(H,50,51)(H,52,69)(H,53,70)(H,54,65)(H,55,66)(H,56,68)(H,57,72)(H,58,71)(H,59,67)(H,61,62)(H,63,64)(H,73,74)/t26-,27-,28-,29-,30-,31-,32-,33-,37-/m0/s1 |
InChI Key |
MSFJEXCKZQTGKA-KSALCKNPSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CN=CN1)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CN=CN1)N |
Origin of Product |
United States |
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